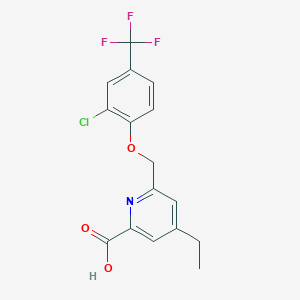

MRGPRX4 modulator-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H13ClF3NO3 |

|---|---|

Molecular Weight |

359.73 g/mol |

IUPAC Name |

6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-4-ethylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C16H13ClF3NO3/c1-2-9-5-11(21-13(6-9)15(22)23)8-24-14-4-3-10(7-12(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |

InChI Key |

UNHAKUSQBBXQSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC(=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

MRGPRX4 Modulator-1: A Technical Overview for Drug Discovery Professionals

For Immediate Release

This whitepaper provides a detailed technical guide on MRGPRX4 modulator-1, a potent antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Core Compound Properties

This compound, also identified as compound 31-2 in patent literature, is a small molecule antagonist of the human MRGPRX4 receptor.[1][2][3] Its development is aimed at investigating and potentially treating MRGPRX4-dependent conditions such as cholestatic pruritus, pain, and certain autoimmune disorders.[1][2]

Chemical Structure and Identifiers

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₆H₁₃ClF₃NO₃ |

| Molecular Weight | 359.73 g/mol |

| CAS Number | 2492596-61-7 |

| SMILES | O=C(C1=NC(COC2=CC=C(C(F)(F)F)C=C2Cl)=CC(CC)=C1)O |

| IUPAC Name | 2-((4-chloro-3-(trifluoromethyl)benzyl)oxy)-6-ethylnicotinic acid |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Purity | ≥98% (typical) |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Biological Activity

This compound is characterized as a potent antagonist of the MRGPRX4 receptor. The key quantitative measure of its activity is its half-maximal inhibitory concentration (IC₅₀).

| Target | Activity | Value |

| MRGPRX4 | Antagonist | IC₅₀ < 100 nM |

MRGPRX4 Signaling Pathway

MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit pathway. Upon activation by an agonist (such as bile acids in the context of cholestatic itch), the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium concentration triggers downstream cellular responses. As an antagonist, this compound blocks the initial activation of this pathway by preventing agonists from binding to and activating the receptor.

References

Technical Guide: Synthesis and Purification of MRGPRX4 modulator-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for MRGPRX4 modulator-1, a potent antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). This document is intended for an audience with expertise in synthetic organic chemistry and drug development. It includes detailed information on the compound's properties, a proposed synthetic route based on available data, purification strategies, and the relevant biological context of its target, MRGPRX4.

Introduction to this compound

This compound, also identified as compound 31-2, is a small molecule antagonist of MRGPRX4 with a reported IC50 of less than 100 nM.[1] Due to its potential to modulate itch, pain, and autoimmune disorders, it is a compound of significant interest for therapeutic development.

Compound Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Compound Name | This compound (compound 31-2) | MedChemExpress |

| CAS Number | 2492596-61-7 | MedChemExpress |

| Molecular Formula | C₁₆H₁₃ClF₃NO₃ | MedChemExpress |

| Molecular Weight | 359.73 g/mol | MedChemExpress |

| Activity | Potent MRGPRX4 antagonist (IC₅₀ < 100 nM) | [1] |

Synthesis of this compound

The detailed synthetic protocol for this compound (compound 31-2) is described in patent literature, specifically in patent application WO2021092240A1. While the full experimental details from the patent are not reproduced here, a general synthetic workflow can be proposed based on the structure of the final compound.

Proposed Synthetic Workflow

The synthesis of this compound likely involves a multi-step process culminating in the formation of the final amide product. A potential retrosynthetic analysis suggests the key bond formation would be the amide coupling between a substituted aminopyridine core and an appropriate carboxylic acid or its activated derivative.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol

The specific reagents, reaction conditions, and step-by-step instructions for the synthesis of compound 31-2 are detailed within patent WO2021092240A1. Researchers are directed to this document for the complete and validated synthetic methodology.

Purification of this compound

The purification of the final compound is critical to ensure high purity for biological assays and further development. A typical purification workflow for a small molecule like this compound would involve chromatographic techniques.

Purification Workflow

Caption: General purification workflow for this compound.

Recommended Purification Protocol

-

Workup: Following the final synthetic step, the reaction mixture is typically quenched and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Chromatography: The crude material is then purified by flash column chromatography on silica gel. A gradient of solvents, such as ethyl acetate in hexanes, is commonly used to elute the desired compound.

-

Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Final Product: Fractions containing the pure product are combined and the solvent is removed in vacuo to afford this compound as a solid.

MRGPRX4 Signaling Pathway

MRGPRX4 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[2][3] Upon activation by an agonist, MRGPRX4 undergoes a conformational change, leading to the activation of the heterotrimeric Gq protein. This initiates a downstream signaling cascade that results in an increase in intracellular calcium levels.[2]

Caption: Simplified MRGPRX4 Gq signaling cascade.

As an antagonist, this compound would bind to MRGPRX4 and prevent this signaling cascade from being initiated by endogenous or exogenous agonists.

Conclusion

This technical guide provides essential information for the synthesis and purification of this compound. While the specific, detailed experimental procedures are proprietary and contained within the referenced patent literature, the provided workflows and background information should serve as a valuable resource for researchers in the field of drug discovery and development targeting the MRGPRX4 receptor.

References

An In-Depth Technical Guide to the Mechanism of Action of MRGPRX4 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of modulators targeting the Mas-related G protein-coupled receptor X4 (MRGPRX4), a key receptor implicated in cholestatic pruritus and other sensory disorders. This document synthesizes the current understanding of MRGPRX4 signaling, the pharmacology of its modulators, and the experimental methodologies used for their characterization.

Introduction to MRGPRX4

Mas-related G protein-coupled receptor member X4 (MRGPRX4) is a class A G protein-coupled receptor (GPCR) primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It has been identified as a receptor for endogenous ligands such as bile acids and bilirubin, which are often elevated in cholestatic liver diseases.[2][3] The activation of MRGPRX4 is linked to the sensation of itch, particularly the debilitating non-histaminergic itch associated with cholestasis. This makes MRGPRX4 a promising therapeutic target for the development of novel anti-pruritic drugs.

The MRGPRX4 Signaling Pathway

MRGPRX4 activation initiates a canonical Gq/11 signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a key event in the depolarization of sensory neurons and the subsequent transmission of the itch signal.

Mechanism of Action of MRGPRX4 Modulators

MRGPRX4 modulators, particularly antagonists and inverse agonists, represent a targeted approach to inhibit the itch signaling cascade.

This compound is a potent antagonist of MRGPRX4 with an IC50 of less than 100 nM. As an antagonist, it binds to the MRGPRX4 receptor and blocks the binding of endogenous agonists like bile acids, thereby preventing receptor activation and downstream signaling.

A more extensively characterized modulator is EP547 , a potent, highly selective, and orally available MRGPRX4 antagonist that has advanced to clinical trials. EP547 functions as an inverse agonist, meaning it not only blocks agonist-induced activity but also reduces the basal, or constitutive, activity of the receptor. Schild analysis has demonstrated that EP547 binds to MRGPRX4 in a non-competitive, allosteric manner. This suggests that it binds to a site on the receptor that is distinct from the orthosteric site where bile acids bind.

Data Presentation

The following tables summarize the available quantitative data for MRGPRX4 modulators.

Table 1: Potency of MRGPRX4 Modulators

| Compound | Type | Assay | Potency (IC50) | Cell Line | Reference |

| This compound | Antagonist | Not Specified | < 100 nM | Not Specified | |

| Lead Indazole Antagonist (from EP547 series) | Antagonist | Not Specified | 4 nM | Not Specified | |

| EP547 | Inverse Agonist | Deoxycholic acid-induced activity | 24 nM | MRGPRX4-overexpressing HEK293 cells | |

| EP547 | Inverse Agonist | Deoxycholic acid-induced activity | 20 nM | SH4 melanoma cells (endogenous MRGPRX4) |

Table 2: Selectivity Profile of EP547

| Target | Activity | Result | Reference |

| Other 7 human MRGPRs | Agonist or Antagonist | No significant activity | |

| Large panel of GPCRs, ion channels, nuclear receptors, and kinases | Agonist or Antagonist | Selective for MRGPRX4 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of MRGPRX4 modulators.

Calcium Flux Assay (FLIPR)

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture: HEK293T cells stably expressing human MRGPRX4 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 No Wash Calcium Assay Kit) in assay buffer for 1 hour at 37°C.

-

Compound Preparation: this compound is serially diluted in assay buffer to create a concentration range.

-

Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is recorded. The this compound dilutions are added to the wells, and the cells are incubated for a specified period. Subsequently, a pre-determined concentration of an MRGPRX4 agonist (e.g., deoxycholic acid) is added to stimulate the receptor.

-

Data Acquisition and Analysis: The fluorescence intensity is monitored in real-time. The increase in fluorescence upon agonist addition is indicative of calcium mobilization. The inhibitory effect of this compound is calculated as a percentage of the agonist response in the absence of the modulator. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

IP-One HTRF Assay for Gq Signaling

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq pathway activation.

Methodology:

-

Cell Culture and Plating: HEK293 cells stably expressing MRGPRX4 are seeded in 96-well or 384-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the MRGPRX4 modulator.

-

Agonist Stimulation: An MRGPRX4 agonist is added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C in the presence of LiCl (to inhibit IP1 degradation).

-

Lysis and Detection: Cells are lysed, and the IP1-d2 (acceptor) and anti-IP1-cryptate (donor) reagents from the IP-One HTRF kit are added.

-

Signal Measurement: After incubation at room temperature, the HTRF signal is read on a compatible plate reader.

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. The antagonist effect is quantified by the inhibition of the agonist-induced IP1 accumulation, and the IC50 is calculated.

Site-Directed Mutagenesis for Binding Site Analysis

This technique is used to identify key amino acid residues in MRGPRX4 that are critical for modulator binding.

Methodology:

-

Mutant Design: Based on structural models or sequence alignments of MRGPRX4, specific amino acid residues hypothesized to be involved in ligand binding are selected for mutation (e.g., to Alanine).

-

Primer Design and PCR: Complementary primers containing the desired nucleotide change are designed and used to amplify the entire plasmid containing the wild-type MRGPRX4 cDNA. A high-fidelity DNA polymerase is used to minimize secondary mutations.

-

Template Removal: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

-

Transformation and Sequencing: The mutated plasmid is transformed into competent E. coli for amplification. The plasmid DNA is then isolated and sequenced to confirm the presence of the desired mutation and the absence of any unwanted mutations.

-

Functional Characterization: The validated mutant MRGPRX4 construct is transiently or stably expressed in a suitable cell line (e.g., HEK293T). The functional activity of the mutant receptor in response to agonists and the potency of the MRGPRX4 modulator are then evaluated using assays such as the calcium flux assay. A significant shift in the IC50 value of the modulator for the mutant receptor compared to the wild-type receptor indicates that the mutated residue is important for modulator binding or its mechanism of action.

Conclusion

MRGPRX4 modulators, particularly antagonists and inverse agonists, hold significant promise as targeted therapies for cholestatic pruritus. The mechanism of action of these compounds involves the direct inhibition of the MRGPRX4 receptor, thereby blocking the Gq-PLC-calcium signaling pathway that mediates itch sensation. The continued development and characterization of potent and selective MRGPRX4 modulators, such as EP547, will be crucial in advancing our understanding of itch pathophysiology and in providing new therapeutic options for patients suffering from this debilitating condition.

References

Unraveling the Role of MRGPRX4 Antagonism in Pruritus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pruritus, or itch, is a significant and often debilitating symptom associated with various dermatological and systemic diseases, including cholestatic liver disease and chronic kidney disease. While traditional antipruritic therapies, such as antihistamines, are effective for certain types of itch, they often fail to provide relief for cholestatic and uremic pruritus. This has spurred research into novel therapeutic targets, with the Mas-related G protein-coupled receptor X4 (MRGPRX4) emerging as a key player in non-histaminergic itch pathways. This technical guide provides an in-depth overview of the antagonist activity of MRGPRX4 modulators, with a focus on their potential to alleviate pruritus.

MRGPRX4 is a primate-specific G protein-coupled receptor predominantly expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It is activated by a variety of endogenous and exogenous ligands, including bile acids, bilirubin, and certain drugs containing phosphate modifications.[2][3] Activation of MRGPRX4 is linked to the Gq signaling pathway, leading to the generation of itch signals.[4] Consequently, antagonism of MRGPRX4 presents a promising and targeted therapeutic strategy for managing pruritus associated with conditions characterized by an accumulation of these pruritogens.

MRGPRX4 Signaling Pathway in Pruritus

MRGPRX4 is a Gq-coupled receptor. Upon binding of an agonist, such as bile acids or phosphate-modified drugs, the receptor undergoes a conformational change, activating the associated Gq protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ in sensory neurons is a critical step in the generation and transmission of the itch signal to the central nervous system.[4]

Antagonist Activity of MRGPRX4 Modulators

The development of MRGPRX4 antagonists is a key focus of current research. These molecules are designed to bind to the MRGPRX4 receptor and block its activation by endogenous pruritogens, thereby inhibiting the downstream signaling cascade that leads to itch. Several compounds have been identified, with some progressing to clinical trials.

Quantitative Data on Antagonist Activity

The following table summarizes the quantitative data for a notable MRGPRX4 antagonist, EP547, which is currently in clinical development. For comparison, data for a generic "MRGPRX4 modulator-1" is also included, as found in chemical supplier catalogs.

| Compound | Assay Type | Agonist | Cell Line | Parameter | Value | Reference |

| EP547 | Inositol Monophosphate (IP-One) Assay | Deoxycholic Acid | HEK293 (MRGPRX4 over-expressing) | IC50 | 24 nM | |

| EP547 | Inositol Monophosphate (IP-One) Assay | Deoxycholic Acid | SH4 Melanoma (endogenous MRGPRX4) | IC50 | 20 nM | |

| Unnamed Indazole Antagonist | Not Specified | Not Specified | Not Specified | IC50 | 4 nM | |

| This compound | Not Specified | Not Specified | Not Specified | IC50 | < 100 nM |

Experimental Protocols

The characterization of MRGPRX4 antagonists involves a range of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. Calcium Mobilization Assay

This assay is a primary method for assessing the functional activity of MRGPRX4 modulators. It measures changes in intracellular calcium concentrations in response to receptor activation or inhibition.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected to express human MRGPRX4. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Dye Loading: Cells are seeded in 96- or 384-well plates. Prior to the assay, the culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution at 37°C.

-

Compound Addition and Signal Detection: A baseline fluorescence is recorded using a fluorescence plate reader. The antagonist is added to the wells, followed by the addition of an MRGPRX4 agonist (e.g., bile acids). The change in fluorescence intensity, indicating intracellular calcium mobilization, is measured in real-time. A decrease in the agonist-induced fluorescence signal in the presence of the antagonist indicates inhibitory activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

2. PRESTO-Tango Assay

This is a high-throughput screening method used to identify receptor activation, including that of MRGPRX4. It is based on β-arrestin recruitment.

-

Principle: HTLA cells, which are HEK293T cells stably expressing a β-arrestin2-TEV protease fusion protein and a tTA-dependent luciferase reporter, are used. The GPCR of interest (MRGPRX4) is fused to a C-terminal TEV protease cleavage site followed by the tTA transcription factor.

-

Procedure:

-

HTLA cells are transfected with the MRGPRX4-Tango construct.

-

Upon agonist binding and receptor activation, β-arrestin2-TEV is recruited to the receptor.

-

This brings the TEV protease in proximity to its cleavage site on the receptor, releasing the tTA transcription factor.

-

tTA translocates to the nucleus and drives the expression of luciferase.

-

The antagonist activity is measured by the reduction in luciferase expression in the presence of an agonist.

-

-

Data Analysis: Luminescence is measured, and IC50 values are determined from dose-response curves.

In Vivo Models

Humanized Mouse Model for Pruritus

Due to the primate-specific nature of MRGPRX4, humanized mouse models are essential for in vivo evaluation of antagonist efficacy.

-

Model Generation: A common strategy involves generating transgenic mice that express human MRGPRX4 specifically in sensory neurons. This is often achieved by crossing a mouse line expressing Cre recombinase under the control of a sensory neuron-specific promoter (e.g., Mrgpra3) with a line carrying a Cre-dependent MRGPRX4 expression cassette.

-

Behavioral Assessment of Pruritus:

-

Mice are habituated to the testing environment.

-

The MRGPRX4 antagonist or vehicle is administered (e.g., orally or intraperitoneally).

-

After a predetermined time, an MRGPRX4 agonist (e.g., a phosphate-modified drug or bile acid) is injected intradermally into the nape of the neck or the cheek.

-

The scratching behavior of the mice is then video-recorded for a defined period (e.g., 30-60 minutes).

-

The number of scratching bouts is quantified by trained observers who are blinded to the treatment groups.

-

-

Data Analysis: The reduction in scratching behavior in the antagonist-treated group compared to the vehicle-treated group is used to assess the anti-pruritic efficacy of the compound.

Drug Discovery and Development Workflow

The discovery and development of MRGPRX4 antagonists typically follow a structured workflow.

Conclusion

MRGPRX4 has been firmly established as a crucial receptor in the pathophysiology of cholestatic and uremic pruritus. The development of potent and selective MRGPRX4 antagonists represents a highly promising and targeted therapeutic approach for these debilitating conditions. The availability of robust in vitro and in vivo models is facilitating the discovery and preclinical evaluation of novel antagonist candidates. As compounds like EP547 progress through clinical development, the potential of MRGPRX4 antagonism to provide significant relief to patients suffering from chronic itch is becoming increasingly apparent. This technical guide provides a foundational understanding of the science and methodologies driving this exciting area of drug discovery.

References

Downstream signaling pathways affected by MRGPRX4 modulator-1

An In-depth Technical Guide to Downstream Signaling Pathways Affected by MRGPRX4 Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction: MRGPRX4 and its Modulators

Mas-related G protein-coupled receptor X4 (MRGPRX4) is a primate-specific receptor primarily expressed in small-diameter sensory neurons of the dorsal root ganglia (DRG).[1][2] It has emerged as a key player in mediating non-histaminergic itch, particularly the chronic and debilitating pruritus associated with cholestatic liver diseases.[3][4][5]

The identification of endogenous and synthetic modulators of MRGPRX4 has been crucial for elucidating its function. Natural ligands include bile acids, such as deoxycholic acid (DCA), cholic acid (CA), and chenodeoxycholic acid (CDCA), which are elevated in the serum of patients with cholestasis. Additionally, the anti-diabetic drug nateglinide has been identified as a synthetic agonist, with its known side effect of pruritus being attributed to off-target MRGPRX4 activation. This guide details the primary and potential downstream signaling pathways affected by the activation of MRGPRX4 by these modulators.

Core Signaling Pathway: Gαq-PLC-Ca²+ Mobilization

The canonical signaling pathway initiated by MRGPRX4 activation is mediated by the heterotrimeric G protein subunit Gαq. Upon agonist binding, MRGPRX4 undergoes a conformational change, catalyzing the exchange of GDP for GTP on the Gαq subunit. The activated Gαq-GTP dissociates and stimulates its primary effector, Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rapid increase in intracellular Ca²⁺ is a hallmark of MRGPRX4 activation and serves as a robust signal for downstream cellular responses, including neuronal activation and the sensation of itch. The involvement of this pathway has been confirmed using pharmacological inhibitors such as the Gαq inhibitor YM-254890 and the PLC inhibitor U73122, both of which abolish agonist-induced Ca²⁺ signals.

Secondary Signaling Pathway: β-Arrestin Recruitment

In addition to G protein coupling, GPCRs can signal through β-arrestin pathways, which are critical for receptor desensitization, internalization, and G protein-independent signaling. Several agonists for MRGPRX4 have been shown to induce the recruitment of β-arrestins. However, studies have revealed agonist bias, where different modulators can preferentially activate one pathway over another. For instance, deoxycholic acid (DCA) is a biased agonist that strongly favors Gαq signaling with minimal β-arrestin2 recruitment, whereas nateglinide appears to activate both Gαq and β-arrestin pathways. This biased agonism has significant implications for drug development, as it may be possible to design modulators that selectively trigger desired therapeutic pathways while avoiding those that cause side effects.

Potential Downstream Pathway: ERK/MAPK Activation

A common downstream consequence of GPCR activation, via both G protein-dependent and β-arrestin-mediated pathways, is the stimulation of the Extracellular Signal-Regulated Kinase (ERK) cascade, part of the Mitogen-Activated Protein Kinase (MAPK) family. Activation of Gαq can lead to ERK phosphorylation through protein kinase C (PKC) and Ras-dependent mechanisms. This pathway involves a phosphorylation cascade from Raf to MEK and finally to ERK. Once activated, phosphorylated ERK (pERK) can translocate to the nucleus to regulate transcription factors involved in processes like neuronal plasticity and sensitization. While direct evidence specifically detailing the MRGPRX4-ERK link is still emerging, it represents a highly probable downstream pathway given its commonality in GPCR signaling.

Quantitative Data Presentation: Modulator Potency

The potency of various modulators at MRGPRX4 has been quantified using different functional assays. The half-maximal effective concentration (EC₅₀) is a key metric for comparing these compounds.

| Modulator | Assay Type | Cell Line | EC₅₀ Value (μM) | Reference |

| Deoxycholic Acid (DCA) | TGFα Shedding | HEK293T | 2.7 | |

| Deoxycholic Acid (DCA) | FLIPR Ca²⁺ Assay | HEK293T | 2.6 | |

| Deoxycholic Acid (DCA) | Ca²⁺ Mobilization | HEK293T | 6.5 | |

| Nateglinide | IP₁ Accumulation | HEK293T | 10.6 | |

| Cholic Acid (CA) | FLIPR Ca²⁺ Assay | HEK293T | >100 | |

| Chenodeoxycholic Acid (CDCA) | FLIPR Ca²⁺ Assay | HEK293T | ~50 | |

| Lithocholic Acid (LCA) | FLIPR Ca²⁺ Assay | HEK293T | ~30 |

Experimental Protocols & Workflow

Key Experimental Methodologies

6.1.1 Calcium Mobilization Assay (FLIPR) This is the most common assay for measuring MRGPRX4 activation via the Gαq pathway.

-

Cell Culture and Plating: HEK293T cells stably or transiently expressing human MRGPRX4 are seeded into black-walled, clear-bottom 96- or 384-well microplates at a density of ~50,000-90,000 cells per well and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent calcium indicator dye solution (e.g., Fluo-4 AM or the MULTISCREEN™ Calcium 1.0 No Wash Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

-

Compound Preparation: A serial dilution of the modulator (e.g., DCA) is prepared in the assay buffer in a separate compound plate.

-

Measurement: The cell plate and compound plate are placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken for ~10-20 seconds.

-

Agonist Addition & Reading: The instrument automatically adds the modulator from the compound plate to the cell plate, and fluorescence intensity is measured continuously for an additional 2-3 minutes to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence (peak minus baseline) is plotted against the modulator concentration, and an EC₅₀ value is calculated using a nonlinear regression (four-parameter logistic) curve fit.

6.1.2 HTRF IP₁ Accumulation Assay This assay provides a more direct measure of PLC activation by quantifying the accumulation of its downstream metabolite, IP₁.

-

Cell Culture: HEK293T cells expressing MRGPRX4 are cultured and seeded as described above.

-

Stimulation: The culture medium is replaced with a stimulation buffer containing the MRGPRX4 modulators at various concentrations. Cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis & Detection: A lysis buffer containing the HTRF detection reagents (IP₁-d2 and anti-IP₁-cryptate) is added to each well.

-

Incubation: The plate is incubated at room temperature for 1 hour to allow for antibody-antigen binding.

-

Reading: The plate is read on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: The ratio of the two emission signals is calculated and used to determine the concentration of IP₁ produced. EC₅₀ values are determined by plotting the HTRF ratio against modulator concentration.

6.1.3 β-Arrestin Recruitment BRET² Assay This assay measures the proximity of β-arrestin to the activated receptor.

-

Cell Culture & Transfection: HEK293T cells are co-transfected with constructs for MRGPRX4 fused to an energy donor (e.g., Renilla luciferase, RLuc) and β-arrestin2 fused to an energy acceptor (e.g., GFP).

-

Plating & Incubation: Transfected cells are plated in white, opaque microplates and incubated.

-

Substrate Addition: Prior to measurement, the luciferase substrate (e.g., coelenterazine-h) is added to each well.

-

Agonist Stimulation: A baseline BRET reading is taken before the addition of the MRGPRX4 modulator.

-

BRET Measurement: The plate is read immediately after agonist addition on a microplate reader capable of detecting both donor and acceptor emission wavelengths (e.g., 395 nm for RLuc3 and 515 nm for GFP10).

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio signifies the recruitment of β-arrestin to the receptor.

General Experimental Workflow

Conclusion

Modulators of MRGPRX4 primarily signal through a canonical Gαq-PLC-Ca²⁺ pathway, which is directly linked to the receptor's role in itch sensation. Furthermore, the receptor exhibits the capacity for β-arrestin recruitment and likely engages the ERK/MAPK cascade, offering additional layers of signaling complexity and potential therapeutic intervention points. The phenomenon of biased agonism, exemplified by DCA and nateglinide, underscores the importance of characterizing modulator activity across multiple downstream pathways. A thorough understanding of these signaling events, supported by robust quantitative assays, is essential for the development of novel and specific therapeutics targeting cholestatic pruritus and other MRGPRX4-mediated conditions.

References

An In-depth Technical Guide on the Binding Affinity and Kinetics of MRGPRX4 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MRGPRX4 modulator-1, a known antagonist of the Mas-related G-protein coupled receptor X4 (MRGPRX4). Due to the proprietary nature of specific drug development data, this document focuses on the publicly available binding affinity information and presents generalized, yet detailed, experimental protocols for how such data are typically generated for GPCR modulators. Furthermore, it visualizes the known signaling pathway of MRGPRX4 and a representative experimental workflow.

Introduction to MRGPRX4 and this compound

The Mas-related G-protein coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of G-protein coupled receptors (GPCRs), which are primarily expressed in sensory neurons.[1] Activation of MRGPRX4 is associated with itch, particularly in cholestatic conditions where bile acids act as endogenous ligands.[2][3] This makes MRGPRX4 an attractive therapeutic target for the development of novel anti-pruritic drugs.[4]

This compound (also referred to as compound 31-2) has been identified as a potent antagonist of MRGPRX4.[5] Antagonists of this receptor are of significant interest for their potential to treat conditions such as cholestatic pruritus and other forms of chronic itch by blocking the signaling cascade initiated by endogenous agonists.

Binding Affinity and Kinetics of this compound

The binding affinity of a modulator to its target receptor is a critical parameter in drug development, indicating the concentration of the compound required to achieve a therapeutic effect. While detailed kinetic data such as association (k_on) and dissociation (k_off) rates for this compound are not publicly available, its inhibitory potency has been characterized.

Table 1: Summary of Quantitative Data for this compound

| Parameter | Value | Description | Source(s) |

| IC_50 | < 100 nM | The half maximal inhibitory concentration, representing the concentration of the modulator that inhibits the binding of a radiolabeled ligand or the functional response of the receptor by 50%. This value indicates potent antagonist activity at the MRGPRX4 receptor. | |

| K_i | Not Available | The inhibition constant, which represents the binding affinity of an inhibitor for a receptor. It is an intrinsic measure of affinity that is independent of substrate concentration. | - |

| K_d | Not Available | The equilibrium dissociation constant, which quantifies the tendency of a ligand-receptor complex to dissociate. A lower K_d indicates a higher binding affinity. | - |

| k_on | Not Available | The association rate constant, which describes the rate at which a ligand binds to its receptor. | - |

| k_off | Not Available | The dissociation rate constant, which describes the rate at which a ligand unbinds from its receptor. The reciprocal of k_off is the residence time. | - |

Experimental Protocols for Determining Binding Affinity and Kinetics

The following sections describe standard methodologies that are employed to determine the binding affinity and kinetics of a novel modulator for a GPCR like MRGPRX4.

Radioligand Binding Assay for IC_50 and K_i Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. A competitive binding assay is typically used to determine the IC_50 and subsequently calculate the K_i of an unlabeled modulator.

Protocol:

-

Membrane Preparation:

-

HEK293 cells stably expressing human MRGPRX4 are cultured and harvested.

-

Cells are lysed in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The cell lysate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptor.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2, 0.1% BSA, pH 7.4).

-

A fixed concentration of a suitable radiolabeled MRGPRX4 ligand (e.g., [³H]-Bile Acid).

-

Increasing concentrations of the unlabeled modulator (e.g., this compound).

-

MRGPRX4-expressing cell membranes.

-

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled MRGPRX4 ligand.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through a glass fiber filter plate (e.g., GF/C) to separate bound from free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the modulator concentration.

-

The IC_50 value is determined by non-linear regression analysis using a sigmoidal dose-response model.

-

The K_i value is calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Functional Assay: Calcium Flux for Antagonist Characterization

Since MRGPRX4 is a G_q-coupled receptor, its activation leads to an increase in intracellular calcium concentration. A calcium flux assay can be used to measure the functional antagonism of this compound.

Protocol:

-

Cell Preparation:

-

HEK293 cells stably expressing human MRGPRX4 are seeded into a 96-well or 384-well black-walled, clear-bottom plate.

-

Cells are grown to an appropriate confluency.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calbryte™ 520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The incubation is typically carried out at 37°C for 30-60 minutes.

-

After incubation, the cells are washed to remove excess dye.

-

-

Antagonist Assay:

-

The assay is performed using a fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound.

-

After the pre-incubation period, a fixed concentration of an MRGPRX4 agonist (e.g., deoxycholic acid or a synthetic agonist) is added to stimulate the receptor.

-

The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the antagonist.

-

The data are normalized to the response of the agonist alone (100%) and a no-agonist control (0%).

-

The IC_50 value is determined by plotting the percentage of inhibition versus the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

-

MRGPRX4 Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway of MRGPRX4 and a generalized workflow for characterizing an antagonist.

Caption: MRGPRX4 Signaling Pathway.

Caption: Workflow for MRGPRX4 Antagonist Characterization.

Conclusion

This compound is a potent antagonist of the MRGPRX4 receptor, a key target in the development of therapies for chronic itch. While specific kinetic data remain proprietary, this guide outlines the standard, robust methodologies used in the field to characterize such compounds. The provided protocols for radioligand binding and calcium flux assays serve as a foundation for researchers aiming to investigate the binding affinity and functional activity of novel MRGPRX4 modulators. The visualization of the MRGPRX4 signaling pathway further contextualizes the mechanism of action for antagonists like modulator-1, highlighting their potential to disrupt the signaling cascade that leads to pruritus. Future publicly available research will hopefully provide a more detailed quantitative picture of the binding kinetics of this and other promising MRGPRX4 modulators.

References

- 1. escientpharma.com [escientpharma.com]

- 2. What are MRGPRX4 antagonists and how do they work? [synapse.patsnap.com]

- 3. MRGPRX4 is a G protein-coupled receptor activated by bile acids that may contribute to cholestatic pruritus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPRX4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

In Silico Modeling of MRGPRX4-Modulator Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a significant target in drug discovery, particularly for conditions such as cholestatic pruritus, pain, and autoimmune disorders.[1][2][3] Understanding the molecular interactions between MRGPRX4 and its modulators is paramount for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the interaction between MRGPRX4 and a notable antagonist, MRGPRX4 modulator-1. It details the receptor's signaling pathway, presents quantitative data for key modulators, and offers a structured workflow for computational modeling, including homology modeling, molecular docking, and molecular dynamics simulations. This guide is intended to equip researchers with the foundational knowledge and practical steps to computationally investigate MRGPRX4-ligand interactions, thereby accelerating the discovery of new and effective drug candidates.

Introduction to MRGPRX4

MRGPRX4 is a member of the Mas-related G protein-coupled receptor (GPCR) family, predominantly expressed in sensory neurons of the dorsal root ganglia (DRG).[4] Its activation is linked to the sensation of itch and pain.[5] The receptor is activated by a variety of endogenous and exogenous ligands, including bile acids such as deoxycholic acid (DCA), and the anti-diabetic drug nateglinide. Given its role in pruritus, MRGPRX4 has become an attractive target for the development of antagonists to alleviate itch associated with liver diseases.

MRGPRX4 Signaling Pathway

MRGPRX4 primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be observed experimentally as a transient increase in cytosolic calcium concentration. This calcium signaling cascade in sensory neurons ultimately leads to the sensation of itch.

References

- 1. Homology Modeling of GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 2. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. Homology modeling of class a G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. What molecular dynamics simulations tell us about GPCRs [morressier.com]

The Discovery and Development of MRGPRX4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X4 (MRGPRX4) has emerged as a critical target in the development of novel therapeutics for cholestatic pruritus, a severe and often debilitating symptom associated with various liver diseases. This Gq-coupled receptor, expressed primarily in sensory neurons of the dorsal root ganglia, is activated by endogenous ligands that accumulate in cholestasis, such as bile acids and bilirubin.[1] Activation of MRGPRX4 is believed to be a key initiator of the itch signaling cascade in this patient population. Consequently, the discovery and development of potent and selective MRGPRX4 antagonists represent a promising therapeutic strategy to alleviate this burdensome symptom. This guide provides an in-depth overview of the discovery process, key experimental protocols, and the current state of MRGPRX4 antagonist development.

MRGPRX4 Signaling Pathways

The primary signaling pathway initiated by MRGPRX4 activation involves the Gαq subunit. Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium mobilization is a key event in neuronal activation and subsequent itch signal transmission.[1]

Recent research has also indicated that MRGPRX4 function can be modulated by Receptor Activity-Modifying Proteins (RAMPs). Specifically, RAMP2 has been shown to interact with MRGPRX4, leading to an attenuation of both basal and agonist-induced signaling. This interaction appears to decrease the cell surface expression of the receptor, highlighting an additional layer of regulatory complexity that may be relevant for antagonist development.

MRGPRX4 Gq-PLC Signaling Pathway

Discovery of MRGPRX4 Antagonists

The identification of small molecule antagonists of MRGPRX4 has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. A notable example is the discovery of EP547 by Escient Pharmaceuticals. Their process involved:

-

High-Throughput Screening (HTS): A library of approximately 250,000 compounds was screened to identify initial hits that inhibited MRGPRX4 activation by bilirubin. This initial screen yielded 620 hits.[2]

-

Hit Validation: The initial hits were resynthesized and validated, narrowing the field to 320 compounds across 31 chemical scaffolds.[2]

-

Lead Optimization: Through further characterization and optimization of a promising indazole scaffold, a lead compound was identified with an IC50 of 4 nM.[2] Subsequent efforts led to the development of EP547, a potent and selective MRGPRX4 antagonist.

Antagonist Discovery Workflow

Quantitative Data for MRGPRX4 Modulators

The following table summarizes publicly available quantitative data for known MRGPRX4 agonists and antagonists.

| Compound Name/Class | Type | Assay | Potency (IC50/EC50) | Cell Line | Reference |

| Indazole Compound [I] | Antagonist | Not Specified | 4 nM (IC50) | Not Specified | |

| EP547 | Antagonist/Inverse Agonist | IP-1 Accumulation | 20 nM (IC50 vs. DCA) | SH4 (endogenous) | |

| EP547 | Antagonist/Inverse Agonist | IP-1 Accumulation | 24 nM (IC50 vs. DCA) | HEK293 (over-expressing) | |

| 4-Phenylbutyrate (4-PB) | Antagonist | IP-1 Accumulation | >100-fold less potent than EP547 | Not Specified | |

| Deoxycholic Acid (DCA) | Agonist | Calcium Flux | ~5 µM (EC50) | HEK293 | |

| Ursodeoxycholic Acid (UDCA) | Agonist | Calcium Flux | ~5 µM (EC50) | HEK293 | |

| Nateglinide | Agonist | IP-1 Accumulation | 10.6 µM (EC50) | HEK293T | |

| Nateglinide | Agonist | Phosphatidylinositol Hydrolysis | 2.1 µM (EC50) | Not Specified | |

| Fospropofol | Agonist | Calcium Mobilization | 3.78 nM (EC50) | HEK293 | |

| Fosphenytoin | Agonist | Calcium Mobilization | 77.01 nM (EC50) | HEK293 | |

| Dexamethasone Phosphate | Agonist | Calcium Mobilization | 14.68 nM (EC50) | HEK293 | |

| MS47134 | Agonist | Calcium Flux | 150 nM (EC50) | Not Specified |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful identification and characterization of MRGPRX4 antagonists. Below are representative protocols for key in vitro assays.

Calcium Imaging Assay (Fluo-8)

This assay measures the increase in intracellular calcium concentration following MRGPRX4 activation.

Materials:

-

HEK293 cells stably expressing human MRGPRX4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Black, clear-bottom 96-well microplates

-

Fluo-8 AM dye loading solution (e.g., from AAT Bioquest)

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

MRGPRX4 agonist (e.g., deoxycholic acid, DCA)

-

Test compounds (potential antagonists)

-

Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed MRGPRX4-expressing HEK293 cells into 96-well plates at a density of 40,000-50,000 cells per well and culture overnight.

-

Dye Loading:

-

Prepare Fluo-8 AM working solution according to the manufacturer's instructions in HBSS with HEPES.

-

Remove culture medium from the cell plate and add 100 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with 100 µL of HBSS with HEPES to remove excess dye. Add a final volume of 100 µL of HBSS with HEPES to each well.

-

-

Compound Addition and Fluorescence Measurement:

-

Prepare serial dilutions of test compounds and the reference agonist in HBSS with HEPES in a separate compound plate.

-

Place the cell plate and compound plate into the fluorescence microplate reader.

-

Set the instrument to excite at ~490 nm and measure emission at ~525 nm.

-

Record a baseline fluorescence reading for 10-20 seconds.

-

For antagonist mode, program the instrument to add the test compounds to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).

-

Following incubation, add the MRGPRX4 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

-

-

Data Analysis:

-

Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

-

Determine the peak fluorescence response for each well.

-

For antagonist dose-response curves, plot the percentage of inhibition of the agonist response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated MRGPRX4 receptor, a key event in GPCR desensitization and signaling.

Materials:

-

PathHunter CHO-K1 MRGPRX4 β-Arrestin cell line

-

AssayComplete cell plating reagent

-

PathHunter detection reagents

-

MRGPRX4 agonist

-

Test compounds

-

White, solid-bottom 96-well microplates

-

Chemiluminescent plate reader

Protocol:

-

Cell Plating: Plate the PathHunter MRGPRX4 cells in the provided cell plating reagent into 96-well plates according to the manufacturer's protocol and incubate for the recommended time (e.g., 24-48 hours).

-

Compound Preparation: Prepare serial dilutions of test compounds and the reference agonist in the appropriate assay buffer.

-

Antagonist Assay:

-

Add the diluted test compounds to the cell plate and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the MRGPRX4 agonist at a predetermined EC80 concentration to all wells (except for negative controls).

-

Incubate the plate at 37°C for 90 minutes.

-

-

Signal Detection:

-

Allow the plate and detection reagents to equilibrate to room temperature.

-

Add the PathHunter detection reagents to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Calculate the percentage of inhibition of the agonist-induced signal for each concentration of the test compound.

-

Generate dose-response curves and calculate IC50 values as described for the calcium imaging assay.

-

IP-1 Accumulation Assay (HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3, providing a direct measure of Gq pathway activation.

Materials:

-

HEK293 cells stably expressing human MRGPRX4

-

IP-One Gq HTRF assay kit (e.g., from Cisbio)

-

Cell culture medium

-

MRGPRX4 agonist

-

Test compounds

-

White, low-volume 384-well microplates

-

HTRF-compatible plate reader

Protocol:

-

Cell Plating: Seed MRGPRX4-expressing cells into 384-well plates and culture overnight.

-

Compound Addition:

-

Prepare serial dilutions of test compounds and the reference agonist in the stimulation buffer provided with the kit.

-

Add the test compounds to the cell plate and incubate for a predetermined time.

-

-

Agonist Stimulation: Add the MRGPRX4 agonist to the wells and incubate at 37°C for the recommended time (e.g., 60 minutes).

-

Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the wells.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

-

Determine IC50 values from the dose-response curves as previously described.

-

In Vivo Models for Efficacy Testing

The evaluation of MRGPRX4 antagonists in relevant animal models is a critical step in preclinical development. Given that MRGPRX4 is a primate-specific receptor, humanized mouse models are essential.

Humanized MRGPRX4 Mouse Model:

-

Generation: These mice are genetically engineered to express human MRGPRX4 in sensory neurons, often under the control of a specific promoter to direct expression to itch-sensing neurons.

-

Utility: This model allows for the in vivo assessment of the role of MRGPRX4 in itch and the efficacy of antagonists in blocking itch responses to MRGPRX4 agonists.

Cholestatic Pruritus Models:

-

Bile Duct Ligation (BDL): This surgical model involves the ligation of the common bile duct, leading to obstructive cholestasis and the accumulation of bile acids and other pruritogens in the circulation.

-

Procedure: Under anesthesia, a midline abdominal incision is made, the common bile duct is isolated, and ligated in two places before being severed between the ligatures. Sham-operated animals undergo the same procedure without ligation.

-

Assessment: Itch is typically assessed by quantifying spontaneous scratching behavior over a defined period. This can be done manually by observing video recordings or using automated systems.

-

-

Alpha-naphthylisothiocyanate (ANIT)-Induced Cholestasis: This is a chemical model where ANIT is administered to mice, causing acute cholestatic liver injury.

-

Procedure: ANIT is typically dissolved in a vehicle like olive oil and administered orally or via intraperitoneal injection for several consecutive days.

-

Assessment: Similar to the BDL model, scratching behavior is the primary endpoint for assessing pruritus.

-

Conclusion

The identification of MRGPRX4 as a key receptor in cholestatic pruritus has opened a new and promising avenue for the development of targeted anti-itch therapies. The successful discovery of potent and selective antagonists like EP547, guided by robust in vitro and in vivo experimental models, underscores the potential of this approach. The detailed methodologies and understanding of the underlying signaling pathways presented in this guide are intended to support the ongoing research and development efforts in this field, with the ultimate goal of providing relief to patients suffering from this debilitating condition.

References

The Role of MRGPRX4 in Sensory Neurons: A Technical Guide for Researchers

An in-depth exploration of the Mas-related G protein-coupled receptor X4 (MRGPRX4), its function in sensory neurons, and its implications for drug development.

This technical guide provides a comprehensive overview of the MRGPRX4 receptor, a key player in the sensation of itch, particularly in the context of cholestatic pruritus. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, signaling pathways, and experimental methodologies crucial for studying this primate-specific receptor.

Introduction to MRGPRX4

The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a member of the MRGPR family of receptors, which are predominantly expressed in primary sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia (TG)[1][2][3]. As an orphan receptor for many years, recent deorphanization has identified endogenous ligands and illuminated its critical role in somatosensation, particularly in mediating histamine-independent itch[4][5]. MRGPRX4 is primate-specific, making it a challenging but highly relevant target for human-centric therapeutic development. Its expression is localized to a subset of small-diameter sensory neurons, which are responsible for transmitting itch signals from the periphery to the central nervous system.

Ligands and Activation

MRGPRX4 is activated by a range of endogenous molecules, most notably bile acids and bilirubin, which accumulate in the plasma and skin of patients with cholestatic liver diseases. This accumulation is strongly correlated with the debilitating pruritus experienced by these patients, establishing MRGPRX4 as a primary therapeutic target for cholestatic itch.

In addition to endogenous ligands, certain drugs are known to activate MRGPRX4, leading to itch as a side effect. For instance, the anti-diabetic drug nateglinide and various phosphate-modified drugs have been shown to be potent agonists of the receptor.

Quantitative Data on Ligand Activation

The potency and efficacy of various ligands for MRGPRX4 have been characterized using in vitro functional assays. The following tables summarize key quantitative data from the literature.

| Ligand | Assay Type | EC50 (μM) | Cell Line | Reference |

| Deoxycholic acid (DCA) | TGFα shedding | 2.7 | HEK293T | |

| Deoxycholic acid (DCA) | FLIPR Ca2+ assay | 2.6 | HEK293T | |

| Chenodeoxycholic acid (CDCA) | TGFα shedding | Less potent than DCA | HEK293T | |

| Cholic acid (CA) | TGFα shedding | Less potent than DCA | HEK293T | |

| Lithocholic acid (LCA) | TGFα shedding | Less potent than DCA | HEK293T | |

| Ursodeoxycholic acid (UDCA) | Ca2+ imaging | ~5 | HEK293 | |

| Bilirubin | FLIPR Ca2+ assay | Less potent than DCA | HEK293T | |

| Nateglinide | IP1 accumulation | 10.6 | HEK293 |

Signaling Pathways

MRGPRX4 primarily signals through the Gαq pathway. Upon ligand binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium is a key event in the activation of sensory neurons and the subsequent transmission of the itch signal.

Some studies also suggest potential interactions with receptor activity-modifying proteins (RAMPs), which may modulate MRGPRX4 signaling and trafficking. Specifically, RAMP2 has been shown to decrease Gq-mediated activation of MRGPRX4.

Below is a diagram illustrating the primary signaling pathway of MRGPRX4.

References

- 1. brainvta.tech [brainvta.tech]

- 2. researchgate.net [researchgate.net]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System [mdpi.com]

- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Role of MRGPRX4 in Cholestatic Itch and Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cholestatic pruritus, or itch associated with impaired bile flow, is a debilitating symptom for which effective and targeted treatments remain a significant unmet medical need. Recent research has identified Mas-related G protein-coupled receptor X4 (MRGPRX4) as a key player in the pathogenesis of cholestatic itch. This technical guide provides an in-depth overview of the current understanding of MRGPRX4's function, its activation by pruritogens that accumulate in cholestasis, and its downstream signaling pathways. Furthermore, it details the experimental methodologies used to elucidate its role and presents quantitative data on its activation. This document aims to serve as a comprehensive resource for researchers and professionals involved in the development of novel therapeutics targeting MRGPRX4 for the treatment of cholestatic itch and potentially associated pain.

Introduction: MRGPRX4 as a Primate-Specific Itch Receptor

Mas-related G protein-coupled receptors (MRGPRs) are a family of receptors primarily expressed in sensory neurons that are implicated in itch and pain sensation.[1][2] MRGPRX4, a primate-specific member of this family, is expressed in a subset of small-diameter sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1][3][4] Initially an orphan receptor, MRGPRX4 has been deorphanized as a receptor for pruritogens that are elevated in cholestatic conditions, namely bile acids and bilirubin. This discovery has positioned MRGPRX4 as a promising therapeutic target for cholestatic pruritus.

Ligand Activation and Molecular Pharmacology

MRGPRX4 is activated by a variety of bile acids and bilirubin, which accumulate in the serum and skin of patients with cholestasis. The activation of MRGPRX4 by these endogenous ligands directly links the metabolic disturbances in cholestasis to the sensation of itch.

Bile Acids as MRGPRX4 Agonists

Multiple studies have demonstrated that both primary and secondary bile acids, as well as their conjugated forms, can activate MRGPRX4. This activation occurs at pathophysiologically relevant concentrations observed in cholestatic patients. The interaction is specific to MRGPRX4, as other human and mouse MRGPRs are not activated by bile acids.

Bilirubin as an MRGPRX4 Agonist

In addition to bile acids, bilirubin, another metabolite that accumulates during cholestasis, has been identified as an agonist for MRGPRX4. While bilirubin is a less potent, partial agonist compared to some bile acids, its elevated levels in cholestatic conditions are sufficient to activate the receptor and contribute to itch.

Other Agonists and Antagonists

The antidiabetic drug nateglinide is a known MRGPRX4 agonist and is associated with the side effect of itching, further validating the receptor's role in pruritus. The development of selective MRGPRX4 antagonists is an active area of research for the treatment of cholestatic and uremic pruritus. One such antagonist, EP547, has shown promise in early clinical studies.

Quantitative Data on MRGPRX4 Activation

The following tables summarize the quantitative data on the activation of MRGPRX4 by various ligands, as reported in the literature.

| Ligand | EC50 (µM) | Reference |

| Deoxycholic acid (DCA) | ~10 | |

| Chenodeoxycholic acid (CDCA) | ~10 | |

| Cholic acid (CA) | ~10 | |

| Lithocholic acid (LCA) | >100 | |

| Taurodeoxycholic acid (TDCA) | Similar to DCA | |

| Taurochenodeoxycholic acid (TCDCA) | Similar to CDCA | |

| Taurocholic acid (TCA) | Similar to CA | |

| Nateglinide | ~100 | |

| Bilirubin | Less potent than bile acids |

Table 1: Potency of Various Ligands in Activating MRGPRX4. EC50 values represent the concentration of the ligand that elicits a half-maximal response.

Signaling Pathways and Cellular Mechanisms

The activation of MRGPRX4 on sensory neurons initiates a signaling cascade that ultimately leads to the sensation of itch.

Gq-Mediated Signaling Cascade

MRGPRX4 is a Gq-coupled GPCR. Upon ligand binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ is a key event in neuronal activation.

MRGPRX4 Signaling Pathway

Co-expression with other Itch-Related Receptors

MRGPRX4-expressing neurons in human DRG also co-express other key receptors involved in itch signaling, such as the histamine H1 receptor (HRH1) and the transient receptor potential vanilloid 1 (TRPV1) channel. This suggests a potential for cross-talk and integration of different pruritic signals at the level of the primary sensory neuron.

Role in Cholestatic Pain

While the primary focus of MRGPRX4 research has been on its role in itch, its expression in sensory neurons suggests a potential involvement in pain sensation as well. Some members of the MRGPR family are known to be involved in nociception. The activation of MRGPRX4 by high concentrations of bile acids could potentially contribute to the abdominal pain or discomfort experienced by some patients with cholestasis. However, the direct evidence for MRGPRX4's role in cholestatic pain is currently limited and requires further investigation.

Experimental Protocols

The following sections detail the key experimental methodologies that have been employed to study the function of MRGPRX4.

Cell-Based Assays for Receptor Activation

-

Calcium Imaging: HEK293 cells stably expressing MRGPRX4 are loaded with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-8 AM). Changes in intracellular calcium concentration are measured using fluorescence microscopy upon application of potential ligands. This assay is used to determine the potency and efficacy of agonists.

-

TGFα Shedding Assay: This is a G protein-independent assay to measure receptor activation. HEK293 cells co-express MRGPRX4 and a membrane-bound pro-TGFα. Ligand binding to MRGPRX4 leads to the cleavage and release of TGFα, which can be quantified by ELISA.

Cell-Based Assay Workflow

In Vivo Models

-

Humanized MRGPRX4 Mice: To overcome the challenge of MRGPRX4 being primate-specific, humanized mouse models have been generated where MRGPRX4 is expressed in sensory neurons. These mice exhibit increased scratching behavior in response to the injection of bile acids and in mouse models of cholestasis, providing in vivo evidence for MRGPRX4's role in itch.

-

Bile Duct Ligation (BDL) Model: This is a common surgical model to induce cholestasis in rodents. Ligation of the common bile duct leads to the accumulation of bile acids and bilirubin, mimicking the conditions of human cholestasis. Scratching behavior is then quantified in these animals.

Human Studies

-

Psychophysical Studies: Intradermal injection of bile acids or specific MRGPRX4 agonists into human volunteers induces a significant itch sensation. This provides direct evidence for the role of MRGPRX4 in human itch.

-

Correlation Studies: Studies have shown a positive correlation between plasma bile acid levels and itch intensity in patients with cholestatic liver disease, and these elevated bile acid levels are sufficient to activate MRGPRX4.

Therapeutic Implications and Future Directions

The identification of MRGPRX4 as a key receptor in cholestatic itch has opened up new avenues for therapeutic intervention.

-

MRGPRX4 Antagonists: The development of potent and selective MRGPRX4 antagonists is a primary strategy for treating cholestatic pruritus. These antagonists would block the action of bile acids and bilirubin on sensory neurons, thereby alleviating itch.

-

Drug Development: The understanding of the MRGPRX4 signaling pathway provides multiple potential targets for drug development.

-

Future Research: Further research is needed to fully understand the role of MRGPRX4 in different types of chronic itch and its potential involvement in pain. Investigating the interaction of MRGPRX4 with other receptors and signaling molecules in sensory neurons will also be crucial for developing more effective therapies. Additionally, exploring the genetic variations in the MRGPRX4 gene may help to explain the variability in itch severity among cholestatic patients.

Conclusion

MRGPRX4 has emerged as a critical mediator of cholestatic itch, acting as a specific receptor for bile acids and bilirubin on sensory neurons. The elucidation of its signaling pathway and the development of preclinical models have paved the way for the rational design of novel therapeutics. Targeting MRGPRX4 offers a highly specific and promising approach to alleviate the debilitating symptom of pruritus in patients with cholestatic liver diseases, with the potential for broader applications in other itch-related conditions. The ongoing clinical development of MRGPRX4 antagonists holds the promise of a new era in the management of chronic itch.

References

- 1. pnas.org [pnas.org]

- 2. Mrgprs as Itch Receptors - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Itch receptor MRGPRX4 interacts with the receptor activity–modifying proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MRGPRX4 mediates phospho-drug associated pruritus in a humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of MRGPRX4 Modulator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mas-related G protein-coupled receptor X4 (MRGPRX4) is a promising therapeutic target for cholestatic pruritus, a severe and debilitating itch associated with liver diseases. This receptor, primarily expressed in sensory neurons, is activated by bile acids that accumulate during cholestasis[1]. MRGPRX4 is a Gq-coupled receptor, and its activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium levels[1].

This document provides detailed in vitro assay protocols for the characterization of "MRGPRX4 modulator-1," a potent antagonist of MRGPRX4 with a reported IC50 value of less than 100 nM[2][3][4]. The following sections outline the necessary reagents, step-by-step procedures, and data analysis methods for determining the inhibitory activity of this modulator using Calcium Flux, TGFα Shedding, and β-Arrestin Recruitment assays.

MRGPRX4 Signaling Pathway

The activation of MRGPRX4 by an agonist initiates a well-defined signaling cascade. The Gαq subunit of the G protein activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key downstream event that can be measured to assess receptor activation.

Quantitative Data Summary

The following tables summarize the potencies of known MRGPRX4 agonists, which are essential for designing antagonist assays, and the reported potency of this compound.

Table 1: Potency of MRGPRX4 Agonists

| Agonist | Assay Type | EC50 | Reference |

| Deoxycholic acid (DCA) | Calcium Flux | ~5 µM | |

| Nateglinide | Calcium Flux | Low µM | |

| MS47134 | Calcium Flux | 149 nM | |

| PSB-22034 | Calcium Flux | 11.2 nM | |

| PSB-22034 | β-Arrestin Recruitment | 30.0 nM |

Table 2: Potency of this compound

| Modulator | Assay Type | IC50 | Reference |

| This compound | Antagonist Activity | < 100 nM |

Experimental Protocols

Calcium Flux Assay for MRGPRX4 Antagonist Activity

This protocol describes how to determine the IC50 value of this compound by measuring its ability to inhibit the agonist-induced increase in intracellular calcium.

Materials:

-

HEK293 cells stably expressing human MRGPRX4

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom cell culture plates

-

This compound

-

MRGPRX4 agonist (e.g., Deoxycholic acid - DCA)

-

Calcium-sensitive dye kit (e.g., Fluo-8 No-Wash Calcium Assay Kit)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

-

Cell Plating: Seed MRGPRX4-HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the modulator in assay buffer to achieve the desired concentration range for the IC50 curve.

-

Prepare a solution of the MRGPRX4 agonist (e.g., DCA) in assay buffer at a concentration corresponding to its EC80 value, which should be predetermined in an agonist dose-response experiment.

-

-

Dye Loading:

-

On the day of the assay, remove the culture medium from the cell plates.

-

Add the calcium-sensitive dye loading solution to each well according to the manufacturer's instructions.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-